molecular formula C10H11N3OS B2497616 2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide CAS No. 313502-87-3

2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

Cat. No.: B2497616
CAS No.: 313502-87-3
M. Wt: 221.28
InChI Key: GQTQBLMLMUQBQN-UHFFFAOYSA-N
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Description

2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

2-Amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide, as a benzothiazole derivative, shows a range of therapeutic properties. It has been reported that such compounds exhibit potent anti-inflammatory and anti-bacterial activities. The synthesis of these compounds involves reactions with chloroacetyl chloride and other reagents to yield various benzothiazole derivatives (Hunasnalkar, Gazi, Patil, & Surwase, 2010).

Anticholinesterase Activity and Cytotoxicity

Some amide derivatives of this compound have been studied for their anticholinesterase properties. These compounds were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with certain derivatives showing significant anticholinesterase activity (Altıntop, Kaplancıklı, Ozdemir, Turan-Zitouni, Temel, & Akalın, 2012).

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors

Research has shown that certain analogues of this compound can be potent inhibitors of PI3Kα and mTOR, which are important in cancer therapy. Modifications to the benzothiazole ring were explored to improve metabolic stability and efficacy (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).

Antitumor Activity

Certain benzothiazole derivatives, including this compound, have shown considerable antitumor activity against various cancer cell lines. This includes significant efficacy in breast, ovarian, colon, and renal cell cancers (Chua, Shi, Wrigley, Bradshaw, Hutchinson, Shaw, Barrett, Stanley, & Stevens, 1999).

Synthesis of Heterocyclic Compounds

This compound is also significant in the synthesis of various heterocyclic compounds, which have applications in pharmaceuticals and material science. The synthesis involves reactions with different reagents to yield compounds with diverse properties and potential applications (Mahmood & Ahmad, 2020).

Future Directions

Benzothiazole derivatives, including “2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide”, hold promise for future research due to their significant biological activities. They can serve as important precursors for the synthesis of various heterocyclic compounds .

Properties

IUPAC Name

2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-6-12-8-4-7(13-10(14)5-11)2-3-9(8)15-6/h2-4H,5,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTQBLMLMUQBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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